molecular formula C15H17N B1427618 Bis(3-methylphenyl)methanamine CAS No. 858453-29-9

Bis(3-methylphenyl)methanamine

Cat. No.: B1427618
CAS No.: 858453-29-9
M. Wt: 211.3 g/mol
InChI Key: OUCXXIRHLYHZKV-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl)methanamine is a secondary amine with a central methane carbon bonded to two 3-methylphenyl groups and an amine group. Its molecular formula is C₁₅H₁₇N, derived from the substitution of two 3-methylphenyl (C₆H₄(CH₃)) groups on a methanamine (CH₂NH₂) backbone. This structure confers unique steric and electronic properties due to the methyl substituents at the meta positions of the aromatic rings.

Key structural features include:

  • Hydrophobicity: Enhanced by the methyl groups, influencing solubility and lipid membrane permeability.
  • Steric hindrance: The meta-substituted methyl groups may restrict rotational freedom and affect binding in biological systems.
  • Basicity: The amine group allows participation in acid-base reactions and hydrogen bonding.

Properties

IUPAC Name

bis(3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCXXIRHLYHZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylphenyl)methanamine typically involves the reaction of 3-methylbenzyl chloride with ammonia or an amine under controlled conditions. One common method is the nucleophilic substitution reaction where 3-methylbenzyl chloride reacts with methanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Bis(3-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl)methanamine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Methanamine Derivatives

Compound Molecular Formula Molecular Weight Substituents Key Applications
This compound C₁₅H₁₇N 211.31 g/mol Two 3-methylphenyl Under investigation
Diphenylmethanamine C₁₃H₁₃N 183.25 g/mol Two phenyl Organic synthesis
Bis(4-methoxyphenyl)methanamine C₁₅H₁₇NO₂ 243.30 g/mol Two 4-methoxyphenyl OLED materials
3-Methylbenzylamine C₈H₁₁N 121.18 g/mol Single 3-methylphenyl Neuropharmacology

Research Findings and Implications

  • Synthetic Accessibility : this compound can be synthesized via methods analogous to diphenylmethanamine, using 3-methylbenzyl halides and ammonia .
  • Material Science : Derivatives may mimic TPD’s hole-transport properties, warranting electrochemical studies .

Biological Activity

Bis(3-methylphenyl)methanamine, a compound with significant chemical versatility, has been the subject of various studies focusing on its biological activities. This article synthesizes current research findings, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by its two 3-methylphenyl groups attached to a central methanamine moiety. The positioning of the methyl groups on the phenyl rings influences both its chemical reactivity and biological activity. Its molecular formula is C16H19N, and it has been utilized as a building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity or receptor interactions, leading to various therapeutic effects. For instance, it has been explored for its antimicrobial and anticancer properties, showcasing potential in treating infections and malignancies .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrate its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

Research into the anticancer properties of this compound reveals promising results. It has been tested against multiple cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways, thereby inhibiting cell proliferation .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on A2780 ovarian cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with a notable induction of apoptosis observed through increased caspase-3/7 activity .
  • Antimicrobial Activity : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound inhibited growth at minimal inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds such as Bis(4-methylphenyl)methanamine and Bis(2-methylphenyl)methanamine. The structural differences significantly affect their pharmacological profiles:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
Bis(4-methylphenyl)methanamineModerateHigh
Bis(2-methylphenyl)methanamineLowLow

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting infections and cancer.
  • Chemical Synthesis : Utilized as a building block in the production of dyes and polymers due to its unique chemical properties .
  • Research Tools : Employed in studies investigating enzyme interactions and receptor modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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